

Application Notes and Protocols for the Synthesis of 2,2-Dichloroacetophenone

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Compound of Interest

Compound Name: 2,2-Dichloroacetophenone

Cat. No.: B1214461

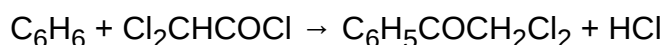
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This document provides a detailed experimental protocol for the synthesis of **2,2-dichloroacetophenone**, a valuable intermediate in organic synthesis. The primary method detailed is the Friedel-Crafts acylation of benzene with dichloroacetyl chloride. An alternative method, the direct chlorination of acetophenone, is also mentioned.

Reaction Scheme

The synthesis of **2,2-dichloroacetophenone** via Friedel-Crafts acylation proceeds as follows:



Benzene + Dichloroacetyl chloride → **2,2-Dichloroacetophenone** + Hydrochloric acid

This reaction is an electrophilic aromatic substitution where the dichloroacetyl group is introduced onto the benzene ring, catalyzed by a Lewis acid, typically aluminum chloride.

Quantitative Data Summary

The following table summarizes key quantitative data for the product, **2,2-dichloroacetophenone**.

Parameter	Value	Reference
Molecular Formula	C8H6Cl2O	[1]
Molecular Weight	189.04 g/mol	[1][2]
Melting Point	20-21 °C	[2]
Boiling Point	132-134 °C at 13 mmHg	[2]
Density	1.34 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.5686	[2]
Appearance	Colorless to pale yellow liquid/solid	[2]
¹ H NMR (CCl ₄)	δ 7.4-8.2 (m, 5H), 6.7 (s, 1H)	[3]
¹³ C NMR	Available	[4]

Experimental Protocols

Primary Method: Friedel-Crafts Acylation of Benzene

This protocol is adapted from established procedures for Friedel-Crafts acylation reactions.[5]
[6][7]

Materials:

- Benzene (anhydrous)
- Dichloroacetyl chloride
- Aluminum chloride (anhydrous)
- Dichloromethane (anhydrous)
- Hydrochloric acid (concentrated)
- Ice

- Sodium bicarbonate solution (saturated)
- Brine (saturated sodium chloride solution)
- Anhydrous sodium sulfate
- Round-bottom flask
- Addition funnel
- Reflux condenser with a gas trap
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a gas trap (to absorb evolved HCl), and an addition funnel, add anhydrous aluminum chloride (1.1 to 1.3 molar equivalents relative to dichloroacetyl chloride).
- **Solvent and Reactant Addition:** Add anhydrous dichloromethane as the solvent, followed by the dropwise addition of benzene (1.0 to 1.2 molar equivalents) with stirring. Cool the mixture in an ice bath.
- **Addition of Acylating Agent:** Slowly add dichloroacetyl chloride (1.0 molar equivalent) dropwise from the addition funnel to the stirred mixture. Control the rate of addition to maintain the reaction temperature below 10 °C.

- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
- **Washing:** Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude **2,2-dichloroacetophenone** by vacuum distillation.^[8] The fraction boiling at 132-134 °C/13 mmHg corresponds to the pure product.^[2]

Alternative Method: Chlorination of Acetophenone

An alternative synthesis involves the direct chlorination of acetophenone.^[8]

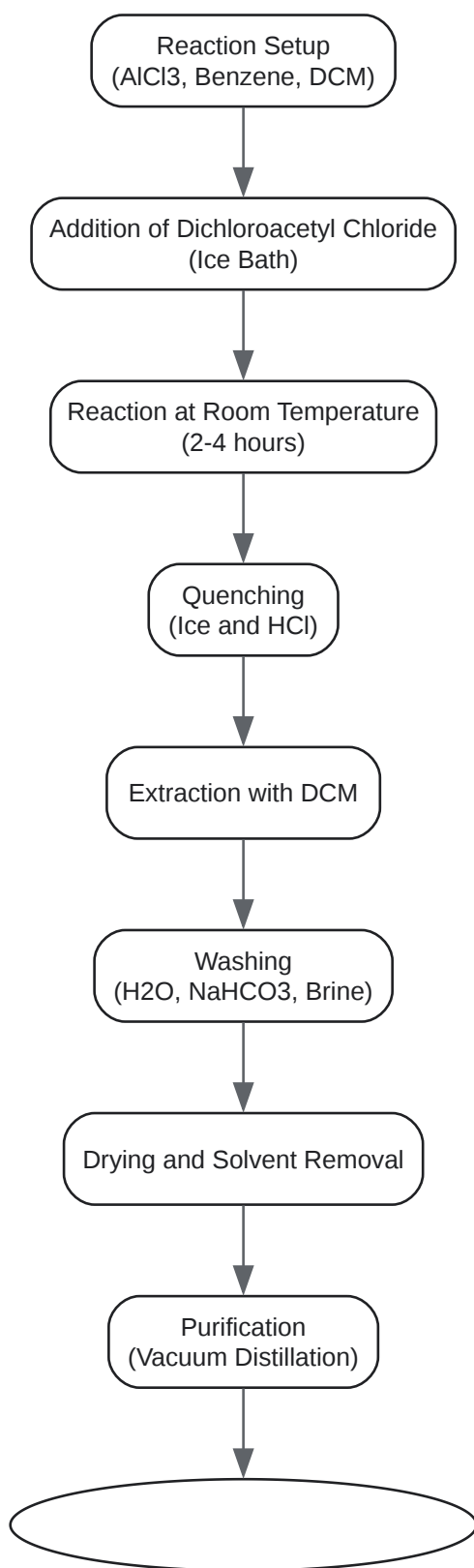
Procedure Outline:

- Dissolve acetophenone in glacial acetic acid in a flask equipped for gas inlet and outlet.
- Bubble chlorine gas through the solution while maintaining the temperature below 60 °C.
- Continue chlorination until the yellow color of excess chlorine persists (approximately 5 hours).
- Pour the reaction mixture over crushed ice and stir.
- Separate the oily product, **2,2-dichloroacetophenone**.

- The crude product can be used directly for some applications or purified by vacuum distillation.[8]

Experimental Workflow

Below is a diagram illustrating the key steps in the Friedel-Crafts acylation synthesis of **2,2-dichloroacetophenone**.



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Caption: Friedel-Crafts Acylation Workflow for **2,2-Dichloroacetophenone** Synthesis.

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